ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate
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Overview
Description
Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate is a chemical compound with the molecular formula C11H13I2NO3 It is a derivative of tyrosine, an amino acid, and contains two iodine atoms, making it a diiodinated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate typically involves the iodination of a tyrosine derivative. One common method involves the reaction of 4-hydroxyphenylacetic acid with iodine in the presence of an oxidizing agent to introduce the iodine atoms. The resulting diiodinated product is then esterified with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atoms can be reduced to form a deiodinated product.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a potential probe for studying iodine metabolism.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, including those involved in thyroid hormone synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate: Similar structure but with an acetamido group instead of an amino group.
N-acetyl-3,5-diiodo-L-tyrosine ethyl ester: Another diiodinated tyrosine derivative with an acetyl group.
Uniqueness
Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13I2NO3 |
---|---|
Molecular Weight |
461.03 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate |
InChI |
InChI=1S/C11H13I2NO3/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6/h3-4,9,15H,2,5,14H2,1H3/t9-/m0/s1 |
InChI Key |
SQXBQMHYZIZTER-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N |
Origin of Product |
United States |
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